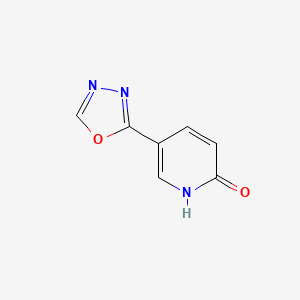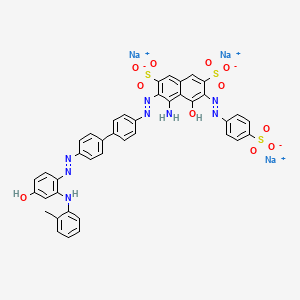
5-(1,3,4-恶二唑-2-基)-1,2-二氢吡啶-2-酮
描述
The compound “5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain one oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by direct cyclization of diacylhydrazines using various dehydrating agents . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed using various spectral analysis techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been found to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . For example, acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the substituents in the oxadiazole ring. These properties can be analyzed using various computational and experimental methods .科学研究应用
合成和抗癌活性
1,3,4-恶二唑衍生物,包括与 5-(1,3,4-恶二唑-2-基)-1,2-二氢吡啶-2-酮相关的结构,因其在抗癌治疗中的潜力而被广泛研究。研究表明,这些化合物对各种癌细胞系表现出显着的细胞毒性作用,使其成为开发新型抗癌剂的有希望的候选者。
- 合成带有唑部分的 1,4-二氢吡啶衍生物已证明对人乳腺癌细胞具有增强的细胞毒性,表明恶二唑部分的包含可以显着影响该化合物的抗癌活性 (Ghoorbannejad 等人,2021).
- 合成的一系列新型 1,3,4-恶二唑基四氢吡啶,用于抗癌活性,对 MCF-7 乳腺癌细胞系表现出中等的细胞毒性,表明在癌症治疗中具有潜在的应用 (Redda 和 Gangapuram,2007).
合成和抗菌活性
5-(1,3,4-恶二唑-2-基)-1,2-二氢吡啶-2-酮及其衍生物的结构框架已被探索其抗菌特性,证明了在开发新的抗菌剂方面的潜力。
- 合成了一些 1,3,4-恶二唑衍生物并评估了它们的抗菌活性,显示出对各种病原体具有良好至中等的活性 (Krolenko 等人,2016).
合成和表征用于各种应用
这些化合物独特的结构特性导致了广泛的应用,包括在材料科学中用作超分子配合物中的配体。
- 3-芳基-1,2,4-恶二唑-5-酮与三咪唑啉碱之间的结合相互作用的研究提供了将恶二唑-5-酮用作超分子配合物中结合配体的见解,在药物化学中提供了潜在的应用 (Reichert 等人,2001).
作用机制
Target of Action
It’s worth noting that compounds containing the 1,3,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s known that 1,3,4-oxadiazoles can interact with various enzymes and proteins that contribute to cell proliferation .
Biochemical Pathways
It’s known that 1,3,4-oxadiazoles can affect various biochemical pathways, contributing to their broad range of biological activities .
Result of Action
It’s known that 1,3,4-oxadiazoles can exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
安全和危害
The safety data sheet for a similar compound, 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetamidoxime, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle such compounds with appropriate protective measures and in well-ventilated areas .
未来方向
The future directions in the research of 1,3,4-oxadiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities. The structural modifications are important to ensure high cytotoxicity towards malignant cells . The development of novel 1,3,4-oxadiazole-based drugs is an active area of research .
属性
IUPAC Name |
5-(1,3,4-oxadiazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-2-1-5(3-8-6)7-10-9-4-12-7/h1-4H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIZAFFHUCXEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259971 | |
| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one | |
CAS RN |
1146290-37-0 | |
| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)




![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)


![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)

![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)
